molecular formula C15H18FNO2 B1162268 methyl1-(5-fluoropentyl)-1H-indole-3-carboxylate

methyl1-(5-fluoropentyl)-1H-indole-3-carboxylate

Cat. No.: B1162268
M. Wt: 263.3
InChI Key: ZTIFWEBSTLDAMT-UHFFFAOYSA-N
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Description

(5-Bromo-pentyl)-trimethyl-ammonium is a quaternary ammonium compound with the molecular formula C8H19Br2N. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to interact with biological membranes and proteins, making it valuable in biochemical and pharmacological studies .

Scientific Research Applications

(5-Bromo-pentyl)-trimethyl-ammonium is widely used in scientific research due to its ability to interact with biological systems. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-pentyl)-trimethyl-ammonium typically involves the reaction of 1-bromopentane with trimethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

1-Bromopentane+Trimethylamine(5-Bromo-pentyl)-trimethyl-ammonium\text{1-Bromopentane} + \text{Trimethylamine} \rightarrow \text{(5-Bromo-pentyl)-trimethyl-ammonium} 1-Bromopentane+Trimethylamine→(5-Bromo-pentyl)-trimethyl-ammonium

Industrial Production Methods: In industrial settings, the production of (5-Bromo-pentyl)-trimethyl-ammonium is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-pentyl)-trimethyl-ammonium undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation: The compound can be oxidized to form corresponding oxides or bromides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products:

Mechanism of Action

The mechanism of action of (5-Bromo-pentyl)-trimethyl-ammonium involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It also binds to specific protein targets, affecting their function and activity. These interactions are mediated through electrostatic and hydrophobic forces .

Comparison with Similar Compounds

  • (6-Bromohexyl)-trimethylammonium bromide
  • (5-Hydroxy-pentyl)-trimethyl-ammonium
  • (5-Bromo-pentyl)-trimethyl-ammonium chloride

Uniqueness: (5-Bromo-pentyl)-trimethyl-ammonium is unique due to its specific chain length and bromine substitution, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater efficacy in disrupting biological membranes .

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.3

IUPAC Name

methyl 1-(5-fluoropentyl)indole-3-carboxylate

InChI

InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

ZTIFWEBSTLDAMT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Synonyms

methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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